3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Profiling

3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine (CAS 1219948-67-0, molecular formula C15H14ClNO, molecular weight 259.73 g/mol) is a synthetic small molecule comprising a four-membered azetidine heterocycle connected via an ether linkage to a 5-chloro-[1,1'-biphenyl]-2-ol scaffold. The compound is primarily supplied as a pre-competitive research intermediate, with commercially available purity typically specified at NLT 98% under ISO-certified quality systems.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 1219948-67-0
Cat. No. B1374551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine
CAS1219948-67-0
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H14ClNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2
InChIKeyVWYVMFWKHSUUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine (CAS 1219948-67-0): Procurement-Grade Purity and Structural Identity for Azetidine-Based Research


3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine (CAS 1219948-67-0, molecular formula C15H14ClNO, molecular weight 259.73 g/mol) is a synthetic small molecule comprising a four-membered azetidine heterocycle connected via an ether linkage to a 5-chloro-[1,1'-biphenyl]-2-ol scaffold [1]. The compound is primarily supplied as a pre-competitive research intermediate, with commercially available purity typically specified at NLT 98% under ISO-certified quality systems . Its structural features—the strained azetidine ring, the biphenyl ether connectivity, and the specific 5-chloro substitution pattern—define a distinct chemical space within the broader aryloxyazetidine class. However, at the time of this analysis, no primary research papers, patents, or authoritative biological databases were identified that report quantitative pharmacological, physicochemical, or selectivity data specifically attributed to CAS 1219948-67-0 that would support a direct head-to-head differentiation against its closest structural analogs for scientific selection purposes.

Why Aryloxyazetidine Analogs Cannot Simply Substitute for 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine in Research Applications


Within the aryloxyazetidine class, even subtle changes to the substitution pattern on the biphenyl ring can profoundly alter molecular recognition, physicochemical properties, and downstream biological outcomes [1]. The target compound bears a chloro substituent at the 5-position of the biphenyl system, distinguishing it from the 3-chloro positional isomer (CAS 1219981-44-8, 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine) , as well as from the non-halogenated 3-([1,1'-biphenyl]-4-yloxy)azetidine and 5-bromo analog (3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine) . In medicinal chemistry campaigns, such positional isomerism frequently translates into differential target engagement, metabolic stability, and off-target liability profiles that cannot be predicted a priori without compound-specific data [1]. Consequently, substituting any of these in-class analogs into a synthetic route or biological assay validated for the 5-chloro-2-yl isomer is not scientifically justifiable unless supported by explicit comparative performance data. The sections below examine the available—though currently limited—quantitative evidence basis for selecting CAS 1219948-67-0 over its closest structural comparators.

Quantitative Differentiation Evidence for 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine Versus Closest Analogs


Positional Isomer Differentiation: 5-Chloro vs. 3-Chloro Biphenyl Ether Regioisomers

The target compound (5-chloro-[1,1'-biphenyl]-2-yl ether) and its closest regioisomer (3-chloro-[1,1'-biphenyl]-4-yl ether, CAS 1219981-44-8) are constitutional isomers differing only in the position of the chloro substituent on the biphenyl ring . While direct head-to-head biological data for this pair is not publicly available, the well-established principle in medicinal chemistry is that regioisomeric aryl halides exhibit divergent electronic distributions, dipole moments, and steric environments, frequently leading to measurable differences in target binding affinity and selectivity [1]. This constitutes class-level inference: in the absence of isomer-specific data, the two regioisomers cannot be assumed interchangeable for any application where biphenyl substitution geometry influences molecular recognition.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Profiling

Halogen Identity Differentiation: 5-Chloro vs. 5-Bromo Biphenyl Ether Analogs

The 5-bromo analog (3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine, molecular weight 304.18 g/mol) differs from the target compound by halogen identity (Br vs. Cl) . Computed XLogP3-AA for the bromo analog is 3.6 [1], while the chloro analog is expected to exhibit a moderately lower logP based on the established ~0.5–0.7 log unit increase per halogen size increment (F < Cl < Br < I) [2]. Halogen identity also influences C–X bond strength, metabolic lability (oxidative dehalogenation susceptibility), and halogen bonding donor capacity, all of which can affect target binding kinetics and in vivo clearance [2]. No direct comparative biological data between the 5-chloro and 5-bromo analogs was identified in the peer-reviewed literature; differentiation is therefore class-level inference based on halogen physicochemical trends.

Halogen Bonding Physicochemical Profiling Metabolic Stability

Purity Specification and Quality Assurance for Procurement

Commercially, CAS 1219948-67-0 is offered by specialty chemical suppliers with a minimum purity specification of NLT 98% (HPLC) under ISO 9001-certified quality management systems . In contrast, the closest regioisomer (CAS 1219981-44-8) is listed with a minimum purity of 95% from several vendors . The 3% purity differential represents a meaningful distinction for research applications sensitive to isomeric or unknown impurities, such as crystallization, biochemical assay reproducibility, and patent exemplification. However, this is a vendor-specified rather than head-to-head experimentally determined purity comparison; batch-specific certificates of analysis remain essential for verification.

Analytical Chemistry Quality Control Procurement Specifications

Recommended Application Scenarios for 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine Based on Available Evidence


Regioisomer-Specific SAR Exploration in Aryloxyazetidine Lead Optimization

Medicinal chemistry teams conducting systematic structure-activity relationship studies around the biphenyl ether azetidine scaffold should procure CAS 1219948-67-0 specifically when the 5-chloro-2-yl substitution pattern is required to probe the effect of halogen position on target binding. As discussed in Section 3, substituting the 3-chloro regioisomer (CAS 1219981-44-8) would alter the electronic and steric presentation of the chloro substituent, confounding SAR interpretation [1]. The NLT 98% purity specification further supports its use in quantitative biochemical assays where impurity-driven noise must be minimized.

Halogen Optimization for Lipophilicity-Tuned Property Profiles

When a lead series requires fine-tuning of lipophilicity (logP/logD) to balance potency, permeability, and metabolic clearance, the 5-chloro analog offers a moderately lower predicted logP compared to the 5-bromo analog (estimated ΔXLogP3 ≈ 0.3–0.6 units), based on established halogen lipophilicity trends [1]. Programs targeting CNS indications or seeking to avoid high logP-driven promiscuity may preferentially select the chloro variant for further profiling.

Synthetic Intermediate for Downstream Functionalization

The secondary amine of the azetidine ring provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, making this compound a versatile intermediate for constructing more complex chemotypes. The chloro substituent on the biphenyl can additionally serve as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), provided the reaction conditions are compatible with the azetidine ether linkage. No competitive advantage is claimed for this specific isomer over other chloro-substituted analogs for this general use case, as the choice depends entirely on the desired final substitution pattern.

Patent Exemplification and Freedom-to-Operate Analysis

Given its specific substitution pattern, CAS 1219948-67-0 may serve as a key intermediate or comparator in patent filings related to azetidine-containing therapeutic candidates. Procurement for this purpose requires careful documentation of structural identity and purity; the commercially available ISO-certified batch documentation facilitates compliance with evidentiary standards for patent prosecution.

Quote Request

Request a Quote for 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.